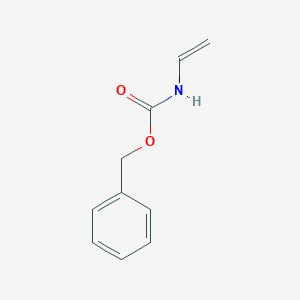
苄基乙烯基氨基甲酸酯
概述
描述
Benzyl vinylcarbamate is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of both vinyl and benzyl groups in its structure. This compound is used as a reagent in various chemical syntheses and has applications in multiple scientific fields.
科学研究应用
Benzyl vinylcarbamate has diverse applications in scientific research:
生化分析
准备方法
Synthetic Routes and Reaction Conditions: Benzyl vinylcarbamate can be synthesized through the Curtius rearrangement of acryloyl azide. The process involves the following steps:
Synthesis of Acryloyl Azide: Sodium azide is reacted with acryloyl chloride in the presence of a phase transfer catalyst, such as methyltrialkylammonium chloride, in a biphasic system of water and toluene. The reaction is carried out at low temperatures (0-5°C) to form acryloyl azide.
Formation of Vinyl Isocyanate: The acryloyl azide undergoes Curtius rearrangement to form vinyl isocyanate.
Reaction with Benzyl Alcohol: The vinyl isocyanate is then codistilled with a solvent like toluene into benzyl alcohol containing a catalyst (triethylamine) and an inhibitor (phenothiazine).
Industrial Production Methods: The industrial production of benzyl vinylcarbamate follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions: Benzyl vinylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo alkylation on the carbon adjacent to the nitrogen, which is useful in the synthesis of β-lactam antibiotics.
Polymerization: The vinyl group allows for polymerization into polyvinyl amine derivatives.
Common Reagents and Conditions:
Alkylation: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under controlled conditions.
Major Products:
Alkylation Products: Functionalized amides and carbamates.
Polymerization Products: Polyvinyl amine derivatives.
作用机制
The mechanism of action of benzyl vinylcarbamate involves its ability to undergo alkylation and polymerization reactions. The vinyl group allows for polymerization, while the benzyl group provides stability and reactivity in substitution reactions. These properties make it a valuable intermediate in various synthetic pathways.
相似化合物的比较
- Methyl Vinylcarbamate
- Ethyl Vinylcarbamate
- Phenyl Vinylcarbamate
Comparison: Benzyl vinylcarbamate is unique due to its benzyl group, which provides additional stability and reactivity compared to other vinylcarbamates. This makes it particularly useful in the synthesis of complex molecules and polymers.
属性
IUPAC Name |
benzyl N-ethenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQZFPEMRCQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448747 | |
| Record name | benzyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84713-20-2 | |
| Record name | benzyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-ethenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzyl vinylcarbamate a valuable reagent in organic synthesis?
A1: Benzyl vinylcarbamate serves as a versatile building block for synthesizing various complex molecules. Its utility stems from its ability to participate in a range of reactions, including:
Q2: Can you provide an example of how Benzyl vinylcarbamate has been used to synthesize a complex molecule?
A2: A study demonstrated the use of Benzyl vinylcarbamate in the synthesis of a relay compound for (±)-thienamycin, a potent antibiotic. [] The researchers utilized a palladium-catalyzed carboacylation reaction between Benzyl vinylcarbamate and sodium benzyl acetoacetate, followed by a carbonylation step, to construct a highly functionalized β-amido ester. This intermediate was then elaborated using conventional synthetic methods to afford the desired relay compound. This example highlights the potential of Benzyl vinylcarbamate as a valuable tool in the synthesis of complex molecules, particularly those with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

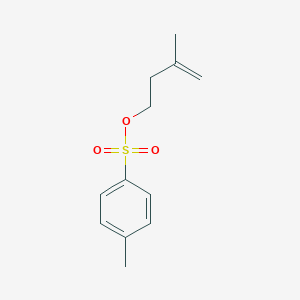

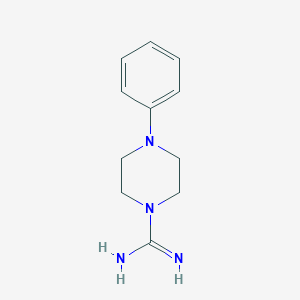
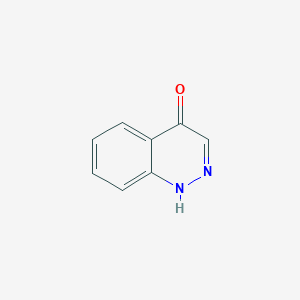
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
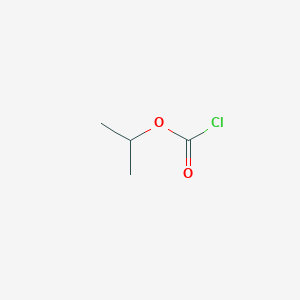
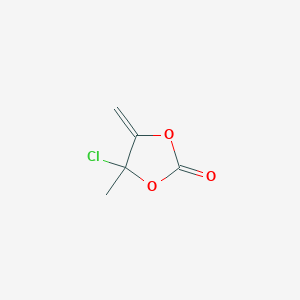

![2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine](/img/structure/B105080.png)

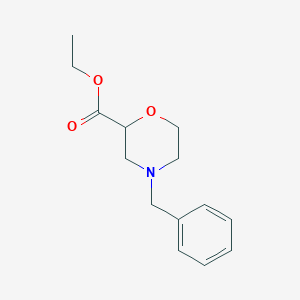
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

